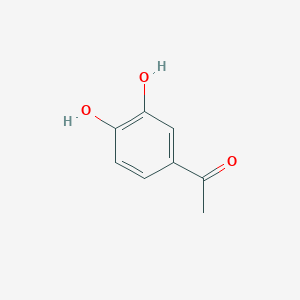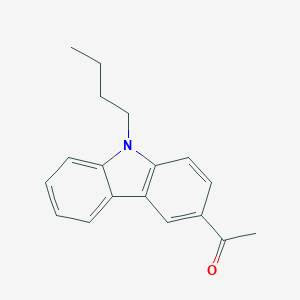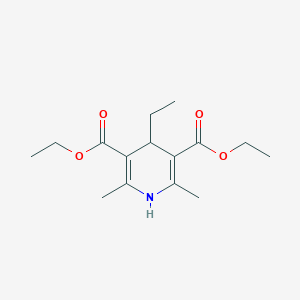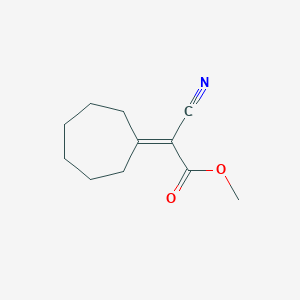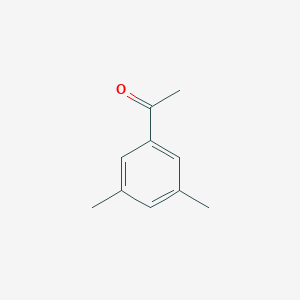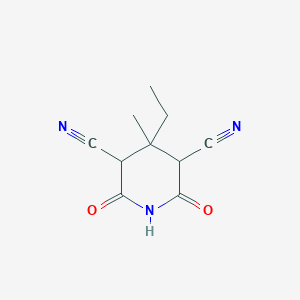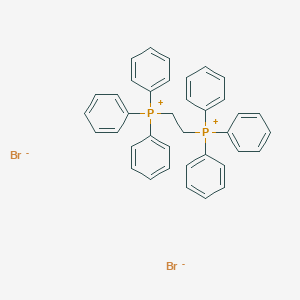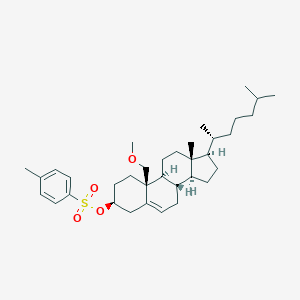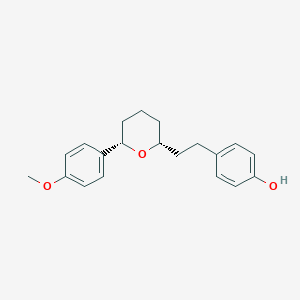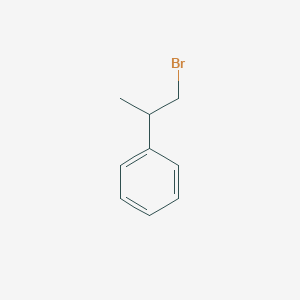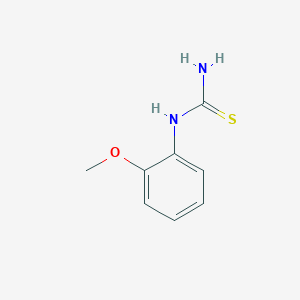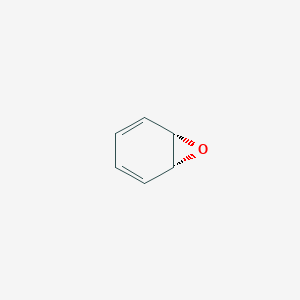![molecular formula C6H12B2O6 B073362 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis- CAS No. 1135-51-9](/img/structure/B73362.png)
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound is commonly used in organic synthesis and has shown potential in various fields such as material science, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has shown potential in various scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of boron-containing drugs such as proteasome inhibitors and kinase inhibitors. In material science, it is used as a cross-linking agent for the synthesis of polymers and hydrogels. In biochemistry, it is used as a tool for the labeling and detection of biomolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is not fully understood. However, it is known to form reversible covalent bonds with various biomolecules such as enzymes, receptors, and nucleic acids. This property makes it a useful tool for the selective labeling and detection of biomolecules.
Effets Biochimiques Et Physiologiques
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-cytotoxic at low concentrations. However, at high concentrations, it can inhibit the activity of certain enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' in lab experiments is its ability to selectively label and detect biomolecules. It is also easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations is its instability in aqueous solutions, which can lead to hydrolysis and decomposition.
Orientations Futures
There are several future directions for the research of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-'. One direction is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research can be conducted to understand its mechanism of action and its interactions with biomolecules.
Méthodes De Synthèse
The synthesis of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' can be achieved through several methods. One of the most popular methods is the reaction of 1,2-ethanediol with boric acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields a mixture of boronic acid and boronic ester, which can be separated and purified using various techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
1135-51-9 |
|---|---|
Nom du produit |
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis- |
Formule moléculaire |
C6H12B2O6 |
Poids moléculaire |
201.78 g/mol |
Nom IUPAC |
2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H12B2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
Clé InChI |
JUHHPHPMDHWWQW-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCOB2OCCO2 |
SMILES canonique |
B1(OCCO1)OCCOB2OCCO2 |
Autres numéros CAS |
1135-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



